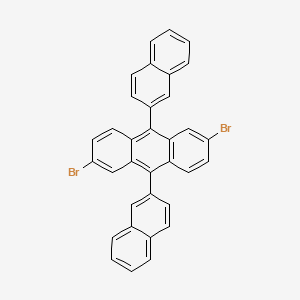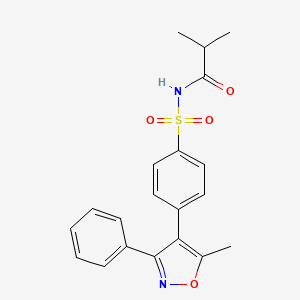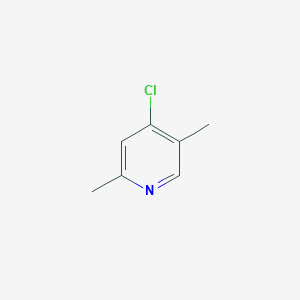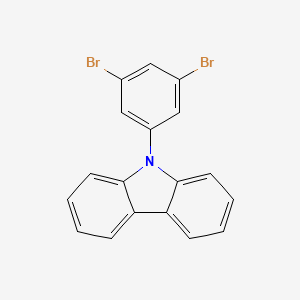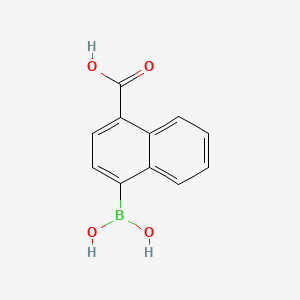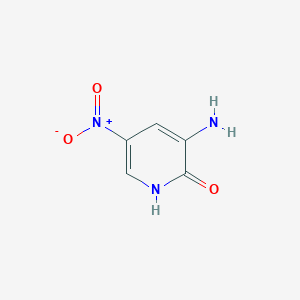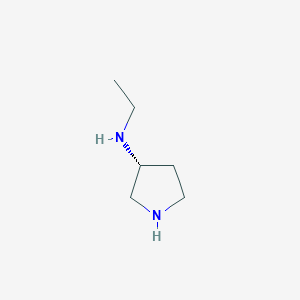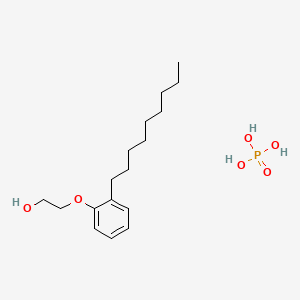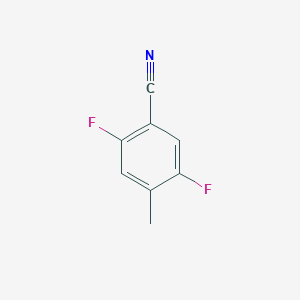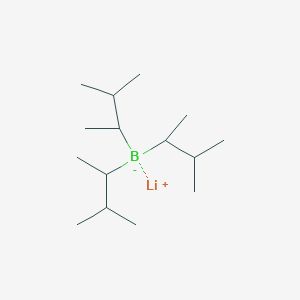
Lithium trisiamylborohydride
描述
Lithium trisiamylborohydride is a reducing agent that can be prepared from tripentyl boron as a starting material . It has the molecular formula C15H34BLi and a molar mass of 232.18 .
Molecular Structure Analysis
The molecular structure of Lithium trisiamylborohydride is represented by the linear formula: LiB [CH (CH3)CH (CH3)2]3H .
Chemical Reactions Analysis
Lithium trisiamylborohydride is known to be a reactant for nucleophilic addition reactions and conjugate reduction-initiated cyclization reactions .
Physical And Chemical Properties Analysis
Lithium trisiamylborohydride has a density of 0.903 g/mL at 25 °C . It is a reactive metal though considerably less so than other alkali metals. A freshly cut surface of lithium metal has a silvery luster .
科学研究应用
1. Circadian Rhythm Regulation
Lithium trisiamylborohydride plays a significant role in regulating circadian rhythms. Research has shown that lithium acts as a potent inhibitor of glycogen synthase kinase 3 (GSK3), which is crucial in circadian rhythm regulation in various organisms. Lithium treatment leads to the degradation of Rev-erbα and activation of clock gene Bmal1, highlighting its critical role in the peripheral clock and as a biological target of therapy (Yin, Wang, Klein, & Lazar, 2006).
2. Neuroprotective Effects
Lithium trisiamylborohydride demonstrates neuroprotective effects, particularly in neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD). It modulates several homeostatic mechanisms like neurotrophic response, autophagy, oxidative stress, inflammation, and mitochondrial function. These effects are attributed to the inhibition of glycogen synthase kinase-3 beta (GSK-3β) and inositol monophosphatase (IMP) by lithium (Forlenza, De-Paula, & Diniz, 2014).
3. Impact on Neurotransmission and Synaptic Plasticity
Lithium has been shown to influence neurotransmission and synaptic plasticity. It reduces excitatory (dopamine and glutamate) neurotransmission while increasing inhibitory (GABA) neurotransmission. This balance is achieved through complex neurotransmitter systems and intracellular pathways, where lithium targets second-messenger systems to modulate neurotransmission. Furthermore, lithium is known to regulate neuronal plasticity by inducing axonal remodeling and increasing the levels of synaptic proteins (Salinas & Hall, 1999).
4. Cellular Pathway Modulation
Research has highlighted lithium's role in modulating various cellular pathways. It is involved in mechanisms like GSK-3β inhibition, impacting neuroprotective, anti-oxidative, and neurotransmission mechanisms. Studies emphasize lithium's influence on higher-order biological systems, including neural circuitry, and its potential to develop predictive models of treatment response and novel drug targets (Malhi & Outhred, 2016).
5. Lithium in Animal Models of Dementia
Animal models have been crucial in understanding lithium's molecular mechanisms. In models of dementia, lithium has been shown to prevent Alzheimer’s-associated amyloid and tau pathologies. This has led to the identification of multiple targets for the development of drugs that harness lithium's neurogenic, cytoprotective, synaptic maintenance, anti-oxidant, anti-inflammatory, and protein homeostasis properties (Kerr, Bjedov, & Sofola-Adesakin, 2018).
安全和危害
属性
InChI |
InChI=1S/C15H33B.Li/c1-10(2)13(7)16(14(8)11(3)4)15(9)12(5)6;/h10-15H,1-9H3;/q-1;+1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNICVEIPIESV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C(C)C(C)C)(C(C)C(C)C)C(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33BLi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407906 | |
| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium trisiamylborohydride | |
CAS RN |
60217-34-7 | |
| Record name | Lithium hydridotris(3-methylbutan-2-yl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60217-34-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



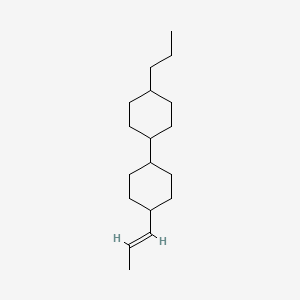

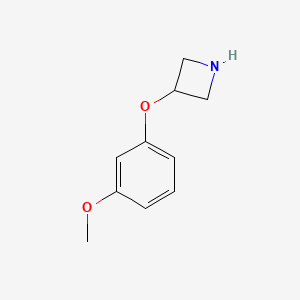
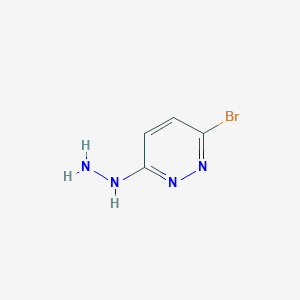
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B1592717.png)
